5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

RORγt inverse agonist Immunology Autoimmune disease

5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid (CAS 1785397-30-9, MF: C₇H₄FN₃O₂, MW: 181.12) is a fluorinated heterocyclic building block belonging to the [1,2,4]triazolo[4,3-a]pyridine class. This scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against diverse targets including RORγt, Smoothened (Smo), tubulin, IDO1, c-Met, and PIM kinases.

Molecular Formula C7H4FN3O2
Molecular Weight 181.126
CAS No. 1785397-30-9
Cat. No. B2463833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
CAS1785397-30-9
Molecular FormulaC7H4FN3O2
Molecular Weight181.126
Structural Identifiers
SMILESC1=CC2=NN=C(N2C(=C1)F)C(=O)O
InChIInChI=1S/C7H4FN3O2/c8-4-2-1-3-5-9-10-6(7(12)13)11(4)5/h1-3H,(H,12,13)
InChIKeyGSWZZOVNGUBYLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid (CAS 1785397-30-9): Procurement-Relevant Structural and Pharmacological Baseline


5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid (CAS 1785397-30-9, MF: C₇H₄FN₃O₂, MW: 181.12) is a fluorinated heterocyclic building block belonging to the [1,2,4]triazolo[4,3-a]pyridine class . This scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against diverse targets including RORγt, Smoothened (Smo), tubulin, IDO1, c-Met, and PIM kinases [1]. The compound features a carboxylic acid handle at position 3 for versatile derivatization and a single fluorine atom at the 5-position of the pyridine ring, a substitution pattern that distinguishes it from the 7-fluoro (CAS 1159831-08-9) and 8-fluoro (CAS 1159831-26-1) positional isomers as well as the unsubstituted parent (CAS 5543-08-8) .

Why 5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid (CAS 1785397-30-9) Cannot Be Simply Replaced by Positional Isomers or Unsubstituted Analogs


Within the [1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid series, the position of the fluorine substituent critically dictates electronic distribution, metabolic stability, and target binding affinity. The 5-fluoro substitution places the electron-withdrawing fluorine at a position that exerts a distinct inductive effect on the pyridine ring compared to the 7-fluoro or 8-fluoro isomers, potentially altering the pKa of the carboxylic acid and the hydrogen-bonding capacity of the scaffold [1]. Literature evidence demonstrates that even subtle positional changes on this scaffold can drastically impact biological potency; for instance, in the RORγt inverse agonist series, the [1,2,4]triazolo[4,3-a]pyridine regioisomer 2a displayed reduced activity relative to the [1,2,4]triazolo[1,5-a]pyridine analog, yet further optimization (compound 5a) restored and maintained potent RORγt inhibition with an IC₅₀ of 51 nM [2]. Procurement of the specific 5-fluoro isomer ensures the intended electronic and steric profile is preserved for structure–activity relationship (SAR) studies, avoiding the confounding variables introduced by alternative fluorination patterns.

Quantitative Differentiation Evidence for 5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid (CAS 1785397-30-9) vs. Closest Analogs


RORγt Inverse Agonist Potency: [1,2,4]Triazolo[4,3-a]pyridine Scaffold Delivers 51 nM IC₅₀

In a study optimizing RORγt inverse agonists, the [1,2,4]triazolo[4,3-a]pyridine derivative 5a maintained potent RORγt inhibitory activity with an IC₅₀ of 51 nM, whereas the earlier [1,2,4]triazolo[4,3-a]pyridine analog 2a had shown reduced activity compared to the [1,2,4]triazolo[1,5-a]pyridine series, demonstrating that careful structural refinement on the [4,3-a] scaffold can recover and sustain target potency [1]. This establishes the [1,2,4]triazolo[4,3-a]pyridine core—bearing the same ring fusion as the 5-fluoro-3-carboxylic acid—as a viable pharmacophore for RORγt-driven indications.

RORγt inverse agonist Immunology Autoimmune disease

Smoothened (Smo) Inhibition: [1,2,4]Triazolo[4,3-a]pyridines Achieve Sub-100 nM IC₅₀ with Superior In Vivo Antitumor Activity vs. Vismodegib

A series of 8-chloro-[1,2,4]triazolo[4,3-a]pyridine derivatives, including TPB15, demonstrated potent Smoothened (Smo) inhibition with IC₅₀ values below 0.100 µM in Hedgehog pathway activation assays [1]. Crucially, TPB15 exhibited greater antitumor activity in animal models than the FDA-approved Smo inhibitor Vismodegib, with significantly lower toxicity. TPB15 blocked Smo translocation into primary cilia and reduced Smo protein and mRNA expression, leading to inhibition of downstream Gli1 [1].

Smoothened antagonist Hedgehog pathway Triple-negative breast cancer

Tubulin Polymerization Inhibition: [1,2,4]Triazolo[4,3-a]pyridines Achieve 12 nM Antiproliferative IC₅₀ with High Selectivity Over Normal Cells

The lead compound 7i from a series of 3,6-diaryl-[1,2,4]triazolo[4,3-a]pyridines displayed an antiproliferative IC₅₀ of 12 nM against HeLa cells, representing a 62-fold improvement in potency over the parent compound 6 [1]. Compound 7i exhibited high selectivity over normal human embryonic kidney HEK-293 cells (IC₅₀ > 100 µM), yielding a selectivity index exceeding 8,300-fold. In cell-free tubulin polymerization assays, 7i inhibited polymerization with an IC₅₀ of 3.4 µM, comparable to the reference inhibitor combretastatin A-4 (CA-4, IC₅₀ = 4.2 µM) [1].

Tubulin inhibitor Anticancer Colchicine-site

IDO1 Catalytic Holo-Inhibition: [1,2,4]Triazolo[4,3-a]pyridine Scaffold Delivers Sub-Micromolar Potency with Exquisite Heme-Enzyme Selectivity

A structure-based virtual screening campaign identified the [1,2,4]triazolo[4,3-a]pyridine scaffold as a novel chemotype for indoleamine 2,3-dioxygenase 1 (IDO1) catalytic holo-inhibition, a target previously underexplored with this scaffold [1]. Through rational, in silico-guided design, analogs achieved sub-micromolar IDO1 inhibitory potency with excellent in vitro metabolic stability and exquisite selectivity over other heme-containing enzymes, a key differentiator from earlier IDO1 inhibitor chemotypes plagued by off-target heme interactions [1].

IDO1 inhibitor Cancer immunotherapy Heme-binding

Positional Fluorine Effect: 5-Fluoro Substitution Provides a Unique Electronic and Steric Profile Distinct from 7-Fluoro and 8-Fluoro Isomers

The three positional isomers—5-fluoro (CAS 1785397-30-9), 7-fluoro (CAS 1159831-08-9), and 8-fluoro (CAS 1159831-26-1)—share the same molecular formula (C₇H₄FN₃O₂) and molecular weight (181.12) but differ in the placement of the fluorine atom on the pyridine ring [1]. In the broader [1,2,4]triazolo[4,3-a]pyridine literature, fluorine positioning has been shown to modulate metabolic stability, CYP450 inhibition profiles, and target binding kinetics [2]. While a direct head-to-head comparative bioassay of all three fluoro isomers has not been published, the well-established principle of fluorine positional effects in medicinal chemistry—where even a single-position shift can alter pKa, logD, and target residence time—makes the 5-fluoro isomer a non-interchangeable entity for SAR-driven programs [2].

Fluorine substitution SAR Metabolic stability

Broad-Spectrum Kinase Inhibition Potential: Triazolopyridine Scaffold Validated Against PIM Kinases, c-Met, and TTK/Mps-1

The [1,2,4]triazolo[4,3-a]pyridine scaffold is established across multiple patent families as a kinase inhibitor chemotype: Array BioPharma demonstrated triazolopyridine compounds as potent PIM-1, PIM-2, and PIM-3 kinase inhibitors [1]; Bayer disclosed triazolopyridines as Mps-1 (TTK) kinase inhibitors targeting the mitotic checkpoint [2]; and multiple patents describe [1,2,4]triazolo[4,3-a]pyridine derivatives as c-Met (hepatocyte growth factor receptor) inhibitors [3]. Zhao et al. reported c-Met inhibitors from this class with an IC₅₀ of 123 nM [4]. The 5-fluoro-3-carboxylic acid provides a functionalizable core for exploring all of these kinase targets within a single scaffold family.

Kinase inhibitor PIM kinase c-Met TTK/Mps-1

Optimal Research and Industrial Application Scenarios for 5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid (CAS 1785397-30-9)


RORγt Inverse Agonist Lead Optimization for Autoimmune Indications

Research teams pursuing RORγt inverse agonists for psoriasis, rheumatoid arthritis, or inflammatory bowel disease can deploy 5-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid as a core scaffold for SAR exploration, leveraging the demonstrated ability of [1,2,4]triazolo[4,3-a]pyridine derivatives to achieve potent RORγt inhibition (IC₅₀ = 51 nM for optimized analog 5a) [1]. The carboxylic acid at position 3 provides a convenient handle for amide coupling or esterification to modulate pharmacokinetic properties, while the 5-fluoro substituent offers a metabolic soft spot for further optimization.

Smoothened Antagonist Development for Hedgehog-Driven Cancers

Oncology programs targeting the Hedgehog pathway in triple-negative breast cancer or medulloblastoma can utilize 5-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid as a starting point for Smo antagonist design, building on the demonstrated superiority of [1,2,4]triazolo[4,3-a]pyridine derivatives (IC₅₀ < 0.100 µM) over the clinical benchmark Vismodegib in terms of both antitumor efficacy and toxicity profile in vivo [2].

Tubulin Polymerization Inhibitor Discovery with Cancer-Selective Cytotoxicity

Medicinal chemistry teams developing colchicine-site tubulin polymerization inhibitors can exploit the [1,2,4]triazolo[4,3-a]pyridine scaffold's proven capacity to deliver nanomolar antiproliferative activity (7i: HeLa IC₅₀ = 12 nM) with exceptional selectivity over normal cells (>8,300-fold selectivity index vs. HEK-293) [3]. The 5-fluoro-3-carboxylic acid serves as a functionalizable fragment for constructing 3,6-diaryl analogs with optimized tubulin binding.

IDO1 Immuno-Oncology Inhibitor Scaffold with Intrinsic Heme-Enzyme Selectivity

Cancer immunotherapy programs seeking structurally novel IDO1 inhibitors can employ 5-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid as a starting scaffold, capitalizing on the sub-micromolar potency and exquisite heme-enzyme selectivity demonstrated by [1,2,4]triazolo[4,3-a]pyridine-based IDO1 holo-inhibitors [4]. The scaffold's underexploited status in the IDO1 field offers opportunities for intellectual property generation.

Quote Request

Request a Quote for 5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.